
(R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol
Descripción general
Descripción
“®-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol” is a chemical compound with the CAS Number: 853180-09-3. It has a molecular weight of 205.3 . The compound appears as a colorless to yellow liquid, or white to yellow solid .
Physical and Chemical Properties Analysis
“®-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol” is a colorless to yellow liquid, or white to yellow solid . It has a molecular weight of 205.3 .
Aplicaciones Científicas De Investigación
Enantioselective Catalysis and Synthesis
(R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol is implicated in the field of enantioselective catalysis, primarily as a chiral building block. It's notably used in the enantioselective addition of diethylzinc to aldehydes, yielding various chiral secondary alcohols with high enantioselectivity. This process is essential for synthesizing specific antidepressant drugs, with the stereoisomerism playing a pivotal role in the pharmaceutical activity of the compounds. The utilization of certain yeast reductases, as demonstrated by Asami et al. (2015), allows for the highly selective production of specific enantiomers of alcohols, which are crucial intermediates in synthesizing these antidepressants (Asami, M., et al., 2015).
Microbial Reductase Activity
The compound also serves as a substrate for microbial reductases, as researched by Choi et al. (2010). Their study delves into the enzymatic activities of various microbial reductases towards 3-chloro-1-phenyl-1-propanone, highlighting the potential of microbial biocatalysts in producing optically active alcohols. This research underscores the significance of microbial enzymes in the stereoselective synthesis of pharmaceutical intermediates, offering insights into biotechnological applications for producing enantiomerically pure compounds (Choi, Y., et al., 2010).
Biosynthesis and Biocatalysis
Studies by Shao et al. (2020) and Yamada-Onodera et al. (2007) emphasize the significance of this compound in the realm of biosynthesis and biocatalysis. Shao et al. (2020) discuss the rational design of a specific carbonyl reductase for the efficient biosynthesis of (R)-3-chloro-1-phenyl-1-propanol, an important chiral intermediate. This research spotlights the potential of engineered enzymes in enhancing the production of chiral pharmaceutical intermediates. Yamada-Onodera et al. (2007) delve into the purification and characterization of alcohol dehydrogenase reducing N-benzyl-3-pyrrolidinone, highlighting the importance of these enzymes in producing chiral compounds (Shao, Z.-H., et al., 2020)(Yamada-Onodera, K., et al., 2007).
Propiedades
IUPAC Name |
(2R)-3-phenyl-2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13(14-8-4-5-9-14)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXUQFUAJAYUGO-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H](CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


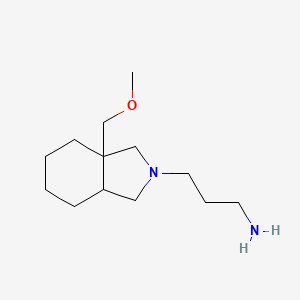
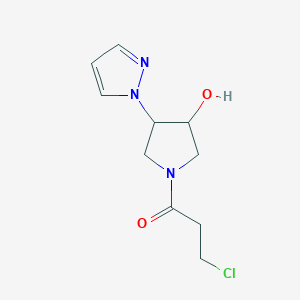
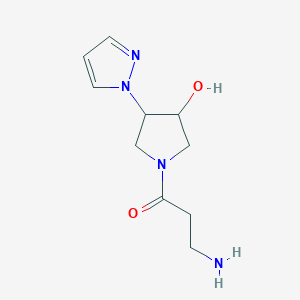
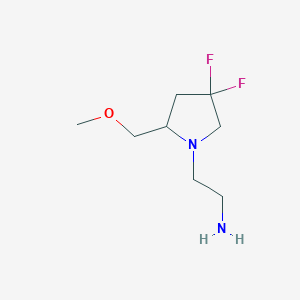
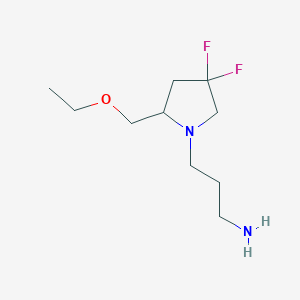
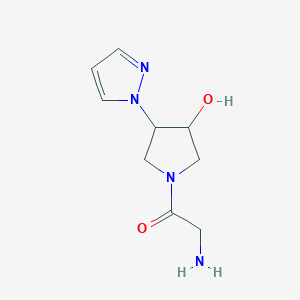
![2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478402.png)
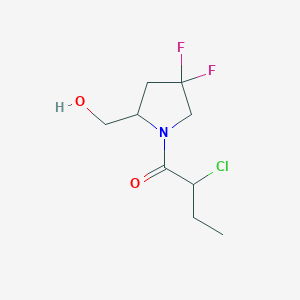
![5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478405.png)

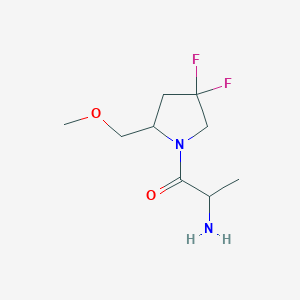
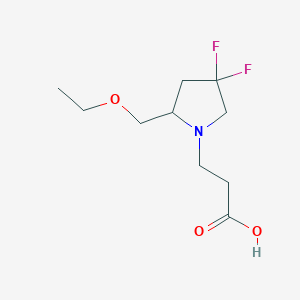
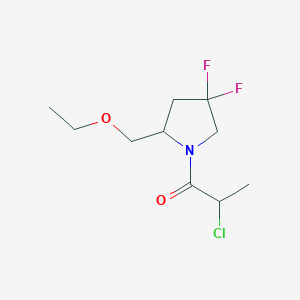
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butanoic acid](/img/structure/B1478413.png)
